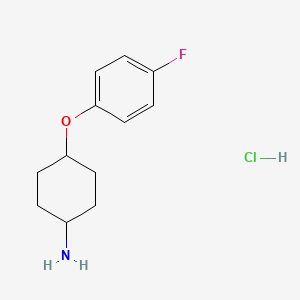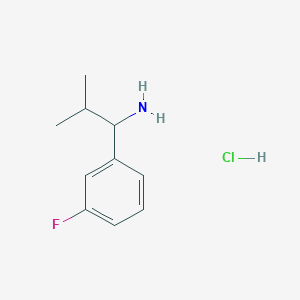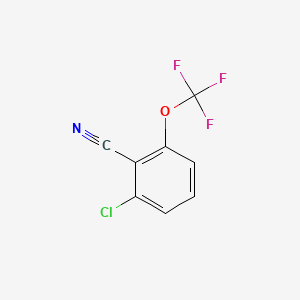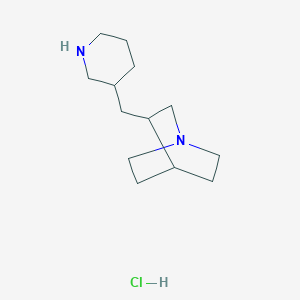
Clorhidrato de 1-(2,4-difluorofenil)-3,3-dimetilbutan-1-amina
Descripción general
Descripción
1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride is a chemical compound characterized by the presence of a difluorophenyl group attached to a dimethylbutanamine backbone
Aplicaciones Científicas De Investigación
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
Target of Action
The primary targets of 1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride are the orexin receptors OX1R and OX2R . Orexins are wake-promoting neuropeptides and endogenous ligands to these receptors .
Mode of Action
1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride works on orexin receptors OX1R and OX2R to block the binding of orexins . This action reduces overactive wakefulness .
Biochemical Pathways
The compound affects the orexin signaling pathway, which plays a crucial role in wakefulness . By blocking the binding of orexins to their receptors, the compound disrupts this pathway, leading to reduced wakefulness .
Pharmacokinetics
It’s known that the compound has a relatively short elimination half-life of 8 hours and a time to peak of about 1 to 2 hours .
Result of Action
The molecular and cellular effects of the compound’s action result in improved sleep and daytime functioning in patients with insomnia . The compound reportedly improved sleep in investigational trials .
Métodos De Preparación
The synthesis of 1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride typically involves several steps. One common synthetic route includes the reaction of 2,4-difluorobenzene with a suitable amine precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Análisis De Reacciones Químicas
1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Comparación Con Compuestos Similares
1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride can be compared with other similar compounds, such as:
- 1-(3,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride
- 1-(2,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and potential applications. The unique properties of 1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride make it a valuable compound for specific research and industrial purposes .
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-3,3-dimethylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2N.ClH/c1-12(2,3)7-11(15)9-5-4-8(13)6-10(9)14;/h4-6,11H,7,15H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOQLCZJTCLOKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C1=C(C=C(C=C1)F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B1457976.png)






![ethyl 2-(2-imino-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1457988.png)

